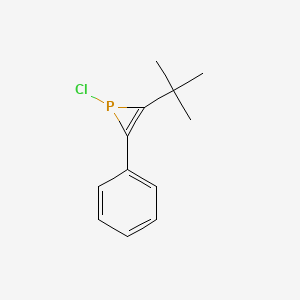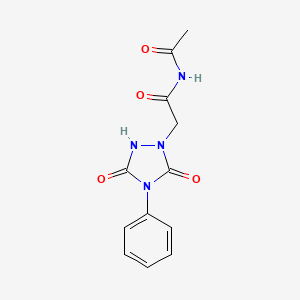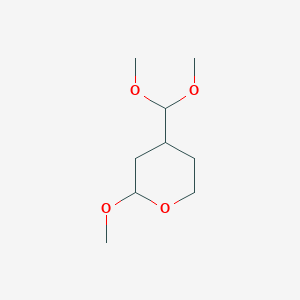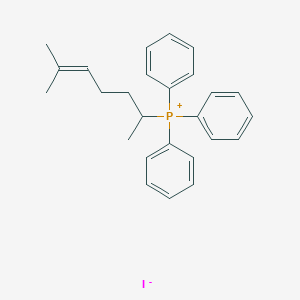
CID 78060925
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compound “CID 78060925” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78060925” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate A by reacting starting material X with reagent Y under conditions Z.
Step 2: Conversion of intermediate A to intermediate B using catalyst C and solvent D.
Step 3: Final reaction to obtain “this compound” by treating intermediate B with reagent E under temperature F and pressure G.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: “this compound” can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of products such as coatings, adhesives, and polymers.
Properties
Molecular Formula |
C15H31NO3Si |
|---|---|
Molecular Weight |
301.50 g/mol |
InChI |
InChI=1S/C15H31NO3Si/c1-14(2)10-12(11-15(3,4)16-14)19-8-7-9-20-13(17-5)18-6/h12-13,16H,7-11H2,1-6H3 |
InChI Key |
XGKDRTBCLJUFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OCCC[Si]C(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










